Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C12H21NO2 This compound features a cyclobutane ring substituted with a tert-butyl ester and a cyclopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Cyclobutylamine+tert-Butyl chloroformate→Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of cyclobutane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs targeting specific enzymes or receptors. Its structural features may contribute to the development of novel therapeutics.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds or hydrophobic interactions with active sites, influencing the compound’s biological activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
- Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate
- Tert-butyl 1-(cyclopropylamino)cyclopentane-1-carboxylate
- Tert-butyl 1-(cyclopropylamino)cyclohexane-1-carboxylate
Uniqueness: Tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. Compared to similar compounds with larger ring systems, the cyclobutane ring provides a more rigid and constrained structure, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 1-(cyclopropylamino)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12(7-4-8-12)13-9-5-6-9/h9,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPYDLRJJMOZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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